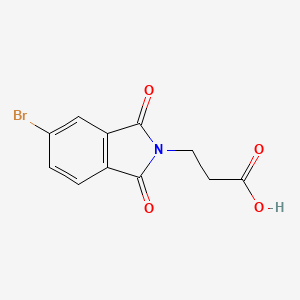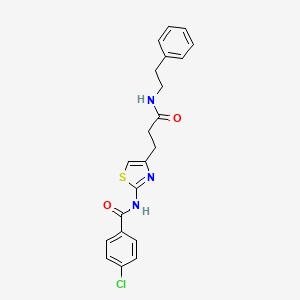
3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Organic Chemistry Applications
Synthetic Precursors and Methodologies
The synthesis of medium-ring heterocycles, such as benzoxazocine and benzoxazonine derivatives, from dihydroisoindolyl precursors demonstrates the utility of bromo-substituted compounds in constructing complex molecular architectures. These methodologies could be adapted for the synthesis of compounds structurally related to 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, showcasing the potential for creating pharmacologically active molecules or materials with unique properties (Bremner & Thirasasana, 1982).
Reactive Extraction Techniques
The extraction of propionic acid using quaternary amine (Aliquat 336) in various diluents highlights the importance of carboxylic acids in the chemical and pharmaceutical industries. While 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is not propionic acid, the methodologies for its separation and purification could be relevant for its handling and use in research contexts (Keshav, Chand, & Wasewar, 2009).
Material Science and Engineering
- Organic Sensitizers for Solar Cells: Organic molecules with specific functional groups, including cyano-acrylic acid derivatives, have been engineered for use as sensitizers in solar cells, demonstrating high conversion efficiencies. This indicates the potential for structurally complex molecules, similar to 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, to contribute to advancements in renewable energy technologies (Kim et al., 2006).
Safety and Hazards
Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.
Mechanism of Action
Target of Action
The primary target of the compound “3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid” is currently unknown. The compound is used for proteomics research
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways. Given its use in proteomics research , it’s plausible that the compound could interact with proteins and potentially influence related biochemical pathways.
Pharmacokinetics
The compound is a solid at room temperature, with a predicted melting point of 211.01° C and a boiling point of 482.6° C at 760 mmHg . Its predicted density is 1.8 g/cm^3 . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, its stability at room temperature suggests that it may be sensitive to high temperatures .
properties
IUPAC Name |
3-(5-bromo-1,3-dioxoisoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO4/c12-6-1-2-7-8(5-6)11(17)13(10(7)16)4-3-9(14)15/h1-2,5H,3-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRXTQVESUHWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C2=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-[4-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2844785.png)

![6-(4-Ethylphenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![3-[2-(Difluoromethyl)phenoxy]benzoic acid](/img/structure/B2844791.png)
![2-{[3-bromo-4-(trifluoromethyl)phenyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2844793.png)
![Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B2844794.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline](/img/structure/B2844795.png)


![1-[(2,4-Dichloropyridin-3-yl)sulfonyl]-4-ethynylpiperidin-4-ol](/img/structure/B2844801.png)
![2-Ethyl-5-((4-isopropylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2844802.png)

